molecular formula C13H18N2O3 B8604542 Methyl 2-(3-sec-butylureido)-benzoate

Methyl 2-(3-sec-butylureido)-benzoate

Cat. No. B8604542
M. Wt: 250.29 g/mol
InChI Key: NECKNPTVQSDBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657893

Procedure details

250 mg of 2-carbomethoxyphenylisocyanate (Compound II), prepared as described in Preparation I above, and 0.145 ml of sec-butylamine in dry tetrahydrofuran were stirred at room temperature for about 8 hours. The solvent was removed under reduced pressure and the resulting solid was recrystallized from ether and petroleum ether to give methyl 2-(3-sec-butylureido)-benzoate, m.p. 124°-124° C.; 'H NMR:(delta CDCl3); 0.95 (s, 3H, CH3CH2), 1,2(d, 3H, CH3CH), 1,5(m, 2H, CH3CH2), 3.8 (m, 1H, CH--N), 3.9 (s, 3H, OCH3), 4.6 (broad s, 1H, CONH--sec--Bu), 6.8, 7.2 (2 m, 2H, Ar--H), 8.0, 8.6 (2 dd, 2H, Ar--H), 10.3 (broad, 1H, ArNHCO).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.145 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]=[C:12]=[O:13])([O:3][CH3:4])=[O:2].[CH:14]([NH2:18])([CH2:16][CH3:17])[CH3:15]>O1CCCC1>[CH:14]([NH:18][C:12](=[O:13])[NH:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:1]([O:3][CH3:4])=[O:2])([CH2:16][CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)(OC)C1=C(C=CC=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=C(C=CC=C1)N=C=O
Step Two
Name
Quantity
0.145 mL
Type
reactant
Smiles
C(C)(CC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation I above
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from ether and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)NC(NC1=C(C(=O)OC)C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.